molecular formula C11H16O3 B033167 3-Hydroxyadamantane-1-carboxylic acid CAS No. 42711-75-1

3-Hydroxyadamantane-1-carboxylic acid

Cat. No. B033167
CAS RN: 42711-75-1
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxyadamantane-1-carboxylic acid involves several chemical reactions, including the nitroxylation of adamantan-1-ylmethanols followed by reduction processes. These methods have been developed to yield (3-hydroxyadamantan-1-yl)-methanols, demonstrating a pathway to access substituted adamantane-1-carboxylic acids with high yields under mild conditions (Ivleva, Pogulyaiko, & Klimochkin, 2018).

Molecular Structure Analysis

The molecular structure of 3-Hydroxyadamantane-1-carboxylic acid has been elucidated through crystal structure analysis, revealing extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups. This structuring contributes to its chemical stability and reactivity (Rath, Gu, & Murray, 1997).

Chemical Reactions and Properties

Reactions of 3-Hydroxyadamantane-1-carboxylic acid with carboxylic acid chlorides result in the formation of 1-acyl-3-chloroadmantanes, illustrating its reactivity towards acylation and potential for derivatization into various organic compounds. These reactions provide synthetic routes to alkyl (aryl) ketones containing a 3-chloroadamantan-1-yl group, showcasing its versatility in organic synthesis (Mokhov, Butov, & Saad, 2018).

Physical Properties Analysis

The physical properties of 3-Hydroxyadamantane-1-carboxylic acid, such as solubility and crystallinity, are influenced by its molecular structure. The presence of hydrogen bonding plays a significant role in its solubility in various solvents, impacting its application in different chemical processes (Yang & Wang, 2011).

Chemical Properties Analysis

The chemical properties of 3-Hydroxyadamantane-1-carboxylic acid, including acidity and reactivity, are markedly influenced by its adamantane backbone and functional groups. Studies on the acidity of similar adamantane derivatives provide insights into the influence of structural features on the compound's chemical behavior, aiding in the prediction and optimization of its reactivity in various chemical environments (Wiberg, 2002).

Scientific Research Applications

  • Photophysics of 3-Hydroxyadamantane-1-carboxylic acid Derivatives : The carboxylic group in 3-hydroxy-picolinic acid influences photophysics through proton transmission between the oxygen and nitrogen atoms (Rode & Sobolewski, 2012).

  • Radical Detection : 3-CCA (3-Carboxy-coumarin) is effective in detecting hydroxyl radicals, enabling real-time measurement of radical generation kinetics (Manevich, Held, & Biaglow, 1997).

  • Synthesis of Key Intermediates in Medicinal Chemistry : A practical method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in saxagliptin for treating type 2 diabetes mellitus, was developed with an overall 51% yield (Wang et al., 2018).

  • Mitochondrial Toxicity Studies : Adamantane carboxylic acids demonstrate mitochondrial toxicity consistent with oil sands-derived naphthenic acids, aiding in understanding toxic mechanisms (Rundle et al., 2021).

  • Potential Bioisosteres for Anti-inflammatory Drugs : Oxetan-3-ol and thietan-3-ol are promising as potential bioisosteres of the carboxylic acid moiety in anti-inflammatory drugs and cyclooxygenase inhibitors (Lassalas et al., 2017).

  • Solubility Studies : 3-carboxy-3-hydroxypentanedioic acid's solubility varies in different solvents, providing important data for chemical processes (Yang & Wang, 2011).

  • Preparation of Fluoroadamantane Derivatives : A study presented a method for synthesizing bridgehead fluorinated adamantylamines and acids for potential use in medicinal therapeutics (Jasys et al., 2000).

  • C(sp3)–H Activation of Carboxylic Acids : Novel strategies and tools for direct C(sp3)-H activation of aliphatic carboxylic acids have been developed, enabling various transformations (Uttry & van Gemmeren, 2019).

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols : A convenient method for synthesizing these compounds by nitroxylation of adamantan-1-ylmethanols has been developed (Ivleva, Pogulyaiko, & Klimochkin, 2018).

  • Crystal Structure Studies : The crystal structures of 1-acetyl-3-hydroxyadamantane and 3-hydroxyadamantane-1-carboxylic acid reveal extensive hydrogen bonding, providing insights into their chemical behavior (Rath, Gu, & Murray, 1997).

Safety And Hazards

3-Hydroxyadamantane-1-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

3-hydroxyadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMAWPEZKYJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371418
Record name 3-Hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyadamantane-1-carboxylic acid

CAS RN

42711-75-1
Record name 3-Hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyadamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydroxyadamantane-1-carboxylic acid and 4-hydroxy adamantane-1-carboxylic acid: J. Org. Chem., 38, 3447 (1973).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.07 mol of 1-adamantanecarboxylic acid, 507 mmol of N-hydroxyphthalimide, 5.07 mmol of cobalt (II) acetylacetonato and 12500 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. The reaction mixture was concentrated, and was subjected to column chromatography on a silica gel (eluent: chloroform/methanol (8/1)), and the obtained purified product was further recrystallized with ethanol/n-hexane to give 3-hydroxy-1-adamantanecarboxylic acid (yield: 38%) at a conversion rate from 1-adamantanecarboxylic acid of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.07 mol
Type
reactant
Reaction Step Two
Quantity
507 mmol
Type
reactant
Reaction Step Two
Quantity
5.07 mmol
Type
catalyst
Reaction Step Two
Quantity
12500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1-carboxyadamantane, 1 mmol of NHPI and 0.05 mmol of V (AA)3, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 75° C. for 5 hours. And, as a result, the 1-carboxyadamantane was converted into a 1-carboxy-3-adamantanol (yield: 56%, white solid), a 1-carboxy-3,5-adamantanediol (yield:28%, light yellow solid), a 1-carboxy-4-adamantanone (yield: 4%) with a conversion of 99%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The same operations as conducted in Example 1 were repeated, except that the reaction mixture temperature after dropwise addition of nitric acid was set to 80° C. In the first carboxylation reaction step, the conversion of 1-adamantanol was found to be 99.0% and 1-adamantane carboxylic acid was generated in a reaction yield of 97%. In the second oxidation reaction step, the conversion of 1-adamantane carboxylic acid was found to be 98.0% and white crystals of 3-hydroxy adamantane-1-carboxylic acid (9.8 g, yield: 25.2%) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyadamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxyadamantane-1-carboxylic acid
Reactant of Route 3
3-Hydroxyadamantane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxyadamantane-1-carboxylic acid
Reactant of Route 5
3-Hydroxyadamantane-1-carboxylic acid
Reactant of Route 6
3-Hydroxyadamantane-1-carboxylic acid

Citations

For This Compound
41
Citations
D Zurabishvili, M Lomidze, I Gogolashvili… - Bull. Georg. Natl …, 2017 - science.org.ge
… Found, that high-purity 3-acetylaminoadamantane-1-carboxylic acid is obtained by interaction of 3hydroxyadamantane-1-carboxylic acid and acetonitrile in the sulfuric acid medium.…
Number of citations: 1 science.org.ge
KI Rundle, MS Sharaf, D Stevens, C Kamunde… - Environmental …, 2021 - Elsevier
… available adamantane acids, 3-hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1) … The compound 3-hydroxyadamantane-1-carboxylic acid only inhibited state 3 respiration at …
Number of citations: 3 www.sciencedirect.com
EA Ivleva, AV Pogulyaiko, YN Klimochkin - Russian Journal of Organic …, 2018 - Springer
… The alkaline washings were acidified with aqueous HCl, and the precipitate of 3-hydroxyadamantane-1-carboxylic acid 5a–5d was … 5-Ethyl-3-hydroxyadamantane-1-carboxylic acid …
Number of citations: 11 link.springer.com
T MIURA, K SHIBATA, T SAWAYA… - Chemical and …, 1982 - jstage.jst.go.jp
… Saponification of 11b with KOH—MeOH gave 3-hydroxyadamantane-1-carboxylic acid (11a), which was crystallized as colorless crystals, mp 210—212.5C, from EtOH. IR vg‘fi" cm-l: …
Number of citations: 12 www.jstage.jst.go.jp
X Hu, G Zhao, J Liu, Y Bian… - Asian Journal of …, 2011 - Asian Journal of Chemistry
Number of citations: 2
NP Rath, H Gu, RW Murray - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
… The crystal structures of the adamantane derivatives, 1-acetyl-3-adamantanol, C 12 H 18 O 2 , (4) and 3-hydroxyadamantane-1-carboxylic acid, C 11 H 16 O 3 , (5), have been …
Number of citations: 3 scripts.iucr.org
JB Shen, QY Guan, XJ Chen, GL Zhao - … Crystallographica Section E …, 2011 - scripts.iucr.org
… To the best of our knowledge, the polymer complex using 4,4'-bipyridine as the linker and 3-hydroxyadamantane-1- carboxylic acid as filling agent has not been reported up to the …
Number of citations: 9 scripts.iucr.org
BP Gladkikh, DV Danilov, VS D'yachenko… - Russian Chemical …, 2022 - Springer
… A three-stage method for the preparation of 3-fluoro-1-isocyanatoadamantane in 76% yield was developed using the reaction of 3-hydroxyadamantane-1-carboxylic acid with Ishikawas …
Number of citations: 2 link.springer.com
J Liu, D Obando, LG Schipanski… - Journal of medicinal …, 2010 - ACS Publications
… Desferrioxamine B (DFOB) conjugates with adamantane-1-carboxylic acid, 3-hydroxyadamantane-1-carboxylic acid, 3,5-dimethyladamantane-1-carboxylic acid, adamantane-1-acetic …
Number of citations: 61 pubs.acs.org
YY Zhyhadlo, AV Gaidai, IA Levandovskiy… - Journal of Fluorine …, 2017 - Elsevier
… We were pleased to find that the commercially available 3-hydroxyadamantane-1-carboxylic acid 1 reacts with SF 4 to give 1-fluoro-3-(trifluoromethyl)adamantane 2 in high yield. The …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.